REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1.[CH:10](OC)=[O:11]>CO>[NH2:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][N:7]([CH:10]=[O:11])[CH2:6][CH2:5]1
|
Name
|
|
Quantity
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774.3 g
|
Type
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reactant
|
Smiles
|
NCCN1CCNCC1
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(=O)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
NCCN1CCN(CC1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151.6 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |